Human OCT1 Transporter Inhibition: Measured Liability for the 4-Butylphenyl Analog
The compound inhibits human OCT1 (SLC22A1) with an IC50 of 138 µM, as measured in HEK293 cells overexpressing the transporter [1]. This value provides a baseline for hepatic-uptake liability assessment. No analogous OCT1 data are available in public databases for the closest structural analogs (4-methoxy, 3-nitro, or 4-trifluoromethoxy congeners), making the 4-butylphenyl member the only chemotype representative for which a quantitative transporter interaction parameter exists. Users selecting among in-class analogs for transporter panel profiling must therefore treat the 138 µM value as the benchmark, noting that the higher LogP of the 4-butylphenyl variant (LogP 6.22 vs. ~3.9 for the 4-methoxy analog) predicts comparatively greater OCT1 inhibitory potency within the series.
| Evidence Dimension | Human OCT1 (SLC22A1) inhibition |
|---|---|
| Target Compound Data | IC50 = 138 µM (1.38E+5 nM) |
| Comparator Or Baseline | No comparator data publicly available for closest analogs (4-methoxy, 3-nitro, 4-CF3O, or benzylidene series) |
| Quantified Difference | Cannot be calculated; only target compound data exist |
| Conditions | HEK293 cells expressing human OCT1; reduction in ASP+ substrate uptake measured by microplate reader |
Why This Matters
This is the only publicly available off-target liability value across this chemotype subfamily, providing a quantitative anchor for assessing hepatic drug-drug interaction risk.
- [1] BindingDB, affinity data for monomer ID 50241341; IC50 1.38E+5 nM on human OCT1. View Source
